
4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26N6OS and its molecular weight is 386.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity by examining relevant research findings, case studies, and synthesis methods.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring fused with a piperidine and a tetrahydrocinnoline moiety. The presence of these functional groups contributes to its potential pharmacological properties.
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-thiadiazole scaffold have been tested against various cancer cell lines. A study reported that certain thiadiazole derivatives demonstrated IC50 values in the low micromolar range against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Specifically, one derivative showed an IC50 value of 4.37±0.7μM against HepG-2 and 8.03±0.5μM against A-549 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
20b | HepG-2 | 4.37 ± 0.7 |
20b | A-549 | 8.03 ± 0.5 |
Antimicrobial Activity
Thiadiazoles have been extensively studied for their antimicrobial properties. A review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. For example, fluorinated and chlorinated thiadiazole derivatives showed inhibition rates between 81% to 91%, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. In a study comparing various compounds for their ability to reduce paw edema in animal models, several thiadiazoles demonstrated significant activity compared to the standard drug indomethacin .
The mechanisms through which thiadiazole derivatives exert their biological effects include:
- Inhibition of DNA/RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, crucial for cancer cell proliferation.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in inflammatory processes or tumorigenesis .
Case Studies
- Anticancer Study : A specific study synthesized a series of new thiadiazoles and tested their anticancer activity against HepG-2 and A-549 cell lines. The results indicated that modifications in the thiadiazole structure could enhance cytotoxicity against these cancer types.
- Antimicrobial Study : Another investigation focused on the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines which exhibited promising antimicrobial activity against various bacterial strains with MIC values significantly lower than standard treatments .
科学研究应用
Structural Characteristics
The compound consists of a thiadiazole core linked to a piperidine and a tetrahydrocinnoline moiety. This unique structure may contribute to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance:
- Synthesis and Evaluation : A related study synthesized propanamide derivatives with piperidinyl groups and evaluated their anticancer activity. Compounds demonstrated low IC50 values (e.g., 10.84 µM), suggesting strong anticancer potential compared to doxorubicin (IC50 = 0.92 µM) .
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | TBD | Current Study |
Doxorubicin | 0.92 | |
Other derivatives | 10.84 - 24.57 |
Neuropharmacological Potential
The piperidine component of the compound suggests potential applications in treating central nervous system disorders. Research indicates that similar piperidine derivatives can modulate neurotransmitter systems and may be effective against conditions such as anxiety and depression.
Anti-inflammatory Properties
Thiadiazole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Emerging research suggests that thiadiazole-based compounds exhibit antimicrobial properties. This could position the compound as a potential treatment for bacterial infections.
Case Study 1: Anticancer Screening
A study conducted on various thiadiazole derivatives showed promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested against multiple cancer cell lines, revealing significant growth inhibition rates.
Case Study 2: Neuropharmacological Assessment
In vivo studies on related piperidine compounds demonstrated anxiolytic effects in animal models. These findings support further investigation into the neuropharmacological applications of the compound.
常见问题
Basic Research Questions
Q. What are the key synthetic methodologies for 4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : Multi-step organic synthesis involving:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or carbodiimides under controlled pH (4–6) and temperature (60–80°C) .
- Step 2 : Coupling the thiadiazole moiety with the piperidine-cinnolinyl fragment using catalysts like EDCI/HOBt in DMF or toluene .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) .
- Critical Parameters :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Higher yields at 70°C |
Solvent | DMF > Toluene | DMF improves solubility |
pH | 4–6 | Avoids decomposition of intermediates |
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Primary Methods :
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., thiadiazole C5-carboxamide vs. C4-substituents) .
- HPLC : Purity assessment (≥95% using C18 columns, acetonitrile/water gradients) .
- FTIR : Validate functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for carboxamide) .
- Validation : Cross-reference spectral data with synthetic intermediates (e.g., piperidin-4-amine derivatives) .
Q. How do structural features (e.g., thiadiazole, tetrahydrocinnolinyl) influence reactivity and bioactivity?
- Thiadiazole Core : Electron-deficient heterocycle enhances electrophilic substitution potential; the 5-carboxamide group aids hydrogen bonding in target interactions .
- Tetrahydrocinnolinyl-Piperidine Moiety : Rigid bicyclic structure improves metabolic stability; the piperidine nitrogen facilitates salt formation for solubility .
- Functional Group Synergy : The propyl chain at N4 may enhance lipophilicity, affecting membrane permeability .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer : MTT assay (IC₅₀ determination against cancer cell lines, e.g., MCF-7, A549) .
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Q. How can researchers determine physicochemical properties critical for formulation?
- LogP : Reverse-phase HPLC to estimate hydrophobicity .
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Stability : Forced degradation studies (heat, light, pH extremes) monitored via HPLC .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity during scale-up?
- Process Optimization :
- Use flow chemistry for exothermic steps (prevents thermal degradation) .
- Switch to heterogeneous catalysts (e.g., polymer-supported reagents) for easier purification .
- Data-Driven Adjustments :
Issue | Solution | Evidence |
---|---|---|
Low Coupling Yield | Pre-activate carboxamide with CDI before coupling | |
Impurity Formation | Add scavengers (e.g., polymer-bound thiourea for excess reagents) |
Q. How can mechanistic studies elucidate the compound’s mode of action (MOA)?
- Approaches :
- Kinetic Studies : Time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive binding .
- Protein Binding : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity .
- Metabolite Profiling : LC-MS to identify active metabolites in hepatic microsomes .
- Case Study : For kinase targets, use ATP-competitive assays with varying ATP concentrations to determine inhibition constants (Ki) .
Q. How should researchers address contradictions in biological activity data across studies?
- Root Cause Analysis :
Contradiction | Resolution Strategy |
---|---|
Varied IC₅₀ values | Standardize assay conditions (cell passage number, serum concentration) . |
Off-target effects | Perform counter-screens (e.g., panels of unrelated enzymes) . |
- Statistical Validation : Use ANOVA with post-hoc tests to confirm significance of differences .
Q. What computational tools predict binding interactions with therapeutic targets?
- In Silico Workflow :
Docking : AutoDock Vina or Glide to model compound-protein interactions (focus on thiadiazole and cinnolinyl motifs) .
MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
QSAR : Build models using descriptors like polar surface area and H-bond donors .
Q. What challenges arise during process scale-up, and how are they mitigated?
- Key Challenges :
- Heterogeneous Mixing : Use high-shear mixers for viscous reaction mixtures .
- Thermal Runaway : Implement jacketed reactors with precise temperature control .
- Case Study : For column chromatography bottlenecks, switch to simulated moving bed (SMB) systems for continuous purification .
属性
IUPAC Name |
4-propyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6OS/c1-2-5-16-18(27-24-22-16)19(26)20-14-8-10-25(11-9-14)17-12-13-6-3-4-7-15(13)21-23-17/h12,14H,2-11H2,1H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJHVARRKWEOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。